
Ethyl 3-(5-chloro-3-phenyl-1H-indazol-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(5-chloro-3-phenyl-1H-indazol-1-yl)propanoate is a synthetic organic compound belonging to the class of indazole derivatives. Indazoles are heterocyclic aromatic compounds that have shown significant biological and pharmacological activities. This compound is characterized by the presence of a chloro-substituted phenyl group and an ethyl ester functional group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-chloro-3-phenyl-1H-indazol-1-yl)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-3-phenyl-1H-indazole with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
Ethyl 3-(5-chloro-3-phenyl-1H-indazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as sodium azide (NaN₃) and thiourea can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or dechlorinated products.
Substitution: Formation of substituted indazole derivatives with various functional groups.
科学的研究の応用
Ethyl 3-(5-chloro-3-phenyl-1H-indazol-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Ethyl 3-(5-chloro-3-phenyl-1H-indazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted phenyl group and the indazole ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Ethyl 3-(5-chloro-3-phenyl-1H-indazol-1-yl)propanoate can be compared with other indazole derivatives, such as:
5-chloro-3-phenyl-1H-indazole: Lacks the ethyl ester group, which may affect its reactivity and biological activity.
3-phenyl-1H-indazole: Lacks the chloro substituent, which may influence its binding affinity and specificity.
Ethyl 3-(3-phenyl-1H-indazol-1-yl)propanoate: Lacks the chloro substituent, affecting its chemical and biological properties.
The presence of the chloro and ethyl ester groups in this compound makes it unique and potentially more versatile in various applications.
特性
CAS番号 |
61308-32-5 |
|---|---|
分子式 |
C18H17ClN2O2 |
分子量 |
328.8 g/mol |
IUPAC名 |
ethyl 3-(5-chloro-3-phenylindazol-1-yl)propanoate |
InChI |
InChI=1S/C18H17ClN2O2/c1-2-23-17(22)10-11-21-16-9-8-14(19)12-15(16)18(20-21)13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3 |
InChIキー |
SJMUOJJUFJWSAP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCN1C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)
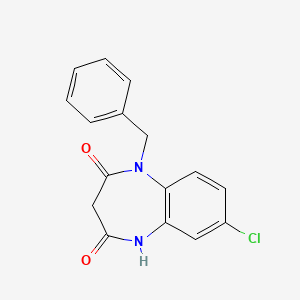

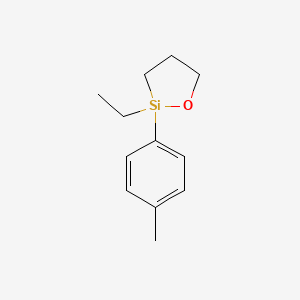

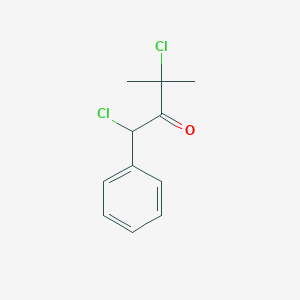
![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)
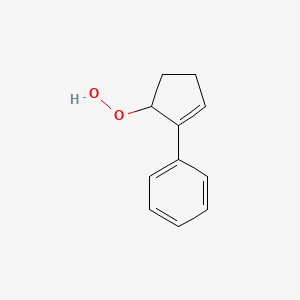
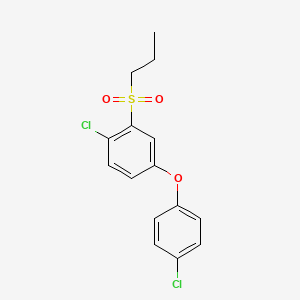

![9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene](/img/structure/B14585639.png)

![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester](/img/structure/B14585647.png)

